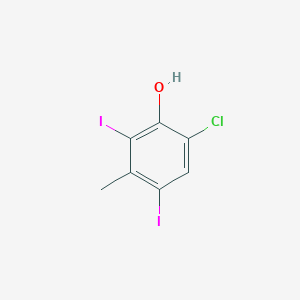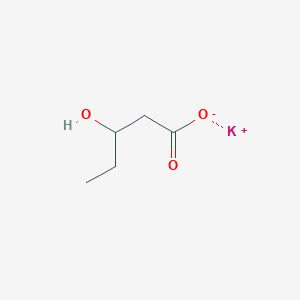
6-Chloro-2,4-diiodo-3-methylphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-2,4-diiodo-3-methylphenol is a halogenated phenol derivative characterized by the presence of chlorine and iodine atoms on the phenol ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2,4-diiodo-3-methylphenol typically involves the halogenation of 3-methylphenol (m-cresol). The process includes the following steps:
Chlorination: 3-methylphenol is first chlorinated using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) to introduce the chlorine atom at the 6-position.
Iodination: The chlorinated product is then subjected to iodination using iodine and an oxidizing agent like potassium iodate (KIO3) to introduce iodine atoms at the 2 and 4 positions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or continuous flow reactors: These reactors ensure controlled reaction conditions and efficient mixing of reactants.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.
化学反応の分析
Types of Reactions
6-Chloro-2,4-diiodo-3-methylphenol undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine and iodine) can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The compound can undergo reduction reactions to remove halogen atoms or reduce the phenol group.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products Formed
Substitution: Formation of various substituted phenols depending on the nucleophile used.
Oxidation: Formation of quinones or other oxidized phenolic compounds.
Reduction: Formation of dehalogenated phenols or reduced phenolic compounds.
科学的研究の応用
6-Chloro-2,4-diiodo-3-methylphenol has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in pharmaceuticals due to its unique chemical structure.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
作用機序
The mechanism of action of 6-Chloro-2,4-diiodo-3-methylphenol involves its interaction with biological molecules. The compound can:
Disrupt cell membranes: The halogen atoms can interact with lipid bilayers, leading to increased membrane permeability and cell lysis.
Inhibit enzyme activity: The phenol group can interact with enzymes, inhibiting their activity and affecting cellular processes.
Generate reactive oxygen species (ROS): The compound can undergo redox reactions, generating ROS that can damage cellular components.
類似化合物との比較
Similar Compounds
4-Chloro-3-methylphenol: Another halogenated phenol with similar antimicrobial properties.
2,4-Dichloro-3-methylphenol: A compound with two chlorine atoms instead of iodine, used in similar applications.
2,4,6-Trichlorophenol: A more heavily chlorinated phenol with strong antimicrobial properties.
Uniqueness
6-Chloro-2,4-diiodo-3-methylphenol is unique due to the presence of both chlorine and iodine atoms, which impart distinct chemical and biological properties
特性
分子式 |
C7H5ClI2O |
|---|---|
分子量 |
394.37 g/mol |
IUPAC名 |
6-chloro-2,4-diiodo-3-methylphenol |
InChI |
InChI=1S/C7H5ClI2O/c1-3-5(9)2-4(8)7(11)6(3)10/h2,11H,1H3 |
InChIキー |
FBIBMDBYSDTDPU-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C(=C1I)O)Cl)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Thiazolo[5,4-c]pyridin-4(5H)-one](/img/structure/B13126494.png)

![5-Methyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B13126503.png)
![(R)-4-(6-((4-Hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)-2-methyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-3-yl)benzamide](/img/structure/B13126504.png)






![1-Bromo-4-chloro-8-fluoroimidazo[1,2-a]quinoxaline](/img/structure/B13126531.png)

